S-Methyl-L-cysteinylglycine
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Overview
Description
S-Methyl-L-cysteinylglycine is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound is known for its role in various biochemical processes, particularly in redox reactions and detoxification pathways. It is a sulfur-containing amino acid derivative that plays a crucial role in maintaining cellular redox homeostasis and protecting cells from oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl-L-cysteinylglycine typically involves the methylation of the thiol group in L-cysteinylglycine. One common method is the reaction of L-cysteinylglycine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as enzymatic synthesis using methyltransferases. These enzymes catalyze the transfer of a methyl group from a donor molecule, such as S-adenosylmethionine, to the thiol group of L-cysteinylglycine, producing this compound under mild conditions .
Chemical Reactions Analysis
Types of Reactions
S-Methyl-L-cysteinylglycine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The methyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol group.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Alkyl halides or aryl halides can be used for substitution reactions in the presence of a suitable base.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol groups.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
S-Methyl-L-cysteinylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study redox reactions and thiol chemistry.
Biology: It plays a role in cellular redox homeostasis and is used to study oxidative stress and detoxification pathways.
Medicine: It is investigated for its potential therapeutic effects in conditions related to oxidative stress, such as neurodegenerative diseases and cancer.
Industry: It is used in the development of antioxidants and preservatives for various industrial applications.
Mechanism of Action
S-Methyl-L-cysteinylglycine exerts its effects primarily through its thiol group, which can undergo redox reactions. It acts as an antioxidant by donating electrons to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The compound also participates in detoxification pathways by conjugating with electrophilic compounds, making them more water-soluble and easier to excrete .
Comparison with Similar Compounds
Similar Compounds
Glutathione (γ-L-glutamyl-L-cysteinylglycine): A tripeptide with similar redox properties but without the methyl group.
S-Ethyl-L-cysteinylglycine: An ethylated derivative with similar properties but different reactivity.
S-Propyl-L-cysteinylglycine: A propylated derivative with distinct chemical and biological properties.
Uniqueness
S-Methyl-L-cysteinylglycine is unique due to its specific methylation, which affects its reactivity and biological activity. The presence of the methyl group can influence its redox potential and its ability to interact with other molecules, making it distinct from other similar compounds .
Properties
CAS No. |
61587-05-1 |
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Molecular Formula |
C6H12N2O3S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-[[(2R)-2-amino-3-methylsulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C6H12N2O3S/c1-12-3-4(7)6(11)8-2-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1 |
InChI Key |
IBYGDPFBVGZMRY-BYPYZUCNSA-N |
Isomeric SMILES |
CSC[C@@H](C(=O)NCC(=O)O)N |
Canonical SMILES |
CSCC(C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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